molecular formula C9H19BO2 B1316409 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 76347-13-2

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1316409
CAS No.: 76347-13-2
M. Wt: 170.06 g/mol
InChI Key: MECCSFDHAVAAAW-UHFFFAOYSA-N
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Description

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. It is a colorless liquid with the molecular formula C9H19BO3 and a molecular weight of 186.06 g/mol . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-boron bonds.

Mechanism of Action

Target of Action

The primary target of 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is arenes . Arenes are a class of organic compounds that contain a planar cyclic arrangement of carbon atoms linked by both sigma and pi bonds, also known as aromatic hydrocarbons.

Mode of Action

This compound interacts with its targets through a process known as borylation . Borylation is a chemical reaction that involves the addition of a boron atom to a molecule. In this case, the compound is used as a reagent to borylate arenes .

Biochemical Pathways

The borylation of arenes is a key step in various biochemical pathways. It is often used in the synthesis of intermediates for generating conjugated copolymers . For example, it can be used in the synthesis of 9,9-Dioctyl-2,7-bis (4,4,5,5-tetramethyl1,3,2-dioxaborolane-2-yl)dibenzosilole .

Pharmacokinetics

It is known that the compound is a liquid at room temperature , which could influence its absorption and distribution. Its boiling point is 73 °C/15 mmHg , and it has a density of 0.912 g/mL at 25 °C .

Result of Action

The borylation of arenes by this compound results in the formation of boronate esters . These compounds have various applications in organic synthesis and medicinal chemistry.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it should be stored under inert gas and away from moisture, as it decomposes in the presence of moisture . Furthermore, it is a flammable liquid and vapor , so it should be kept away from heat sources, sparks, open flames, and hot surfaces .

Biochemical Analysis

Biochemical Properties

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the borylation of arenes and the preparation of fluorenylborolane . It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of carbon-boron bonds. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research. For instance, it can be used to synthesize intermediates for generating conjugated copolymers, which are essential in the study of biochemical pathways .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in the activity of enzymes involved in critical biochemical pathways. For example, it can affect the expression of genes related to cell growth and differentiation, thereby influencing cellular metabolism and overall cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with biomolecules. It exerts its effects by binding to specific enzymes and proteins, either inhibiting or activating their activity. This binding interaction can lead to changes in gene expression, enzyme activity, and overall cellular function. For instance, the compound can inhibit the activity of enzymes involved in the synthesis of certain biomolecules, thereby affecting the overall metabolic flux within the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing enzyme activity and promoting cell growth. At high doses, it can exhibit toxic or adverse effects, including inhibition of enzyme activity and disruption of cellular metabolism. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. The compound can affect metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, it can influence the levels of metabolites by either enhancing or inhibiting the activity of specific enzymes. This modulation of metabolic pathways is crucial for understanding the compound’s overall impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments, where it exerts its effects on cellular function. The compound’s distribution within tissues can also influence its overall activity and effectiveness in biochemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through the reaction of pinacol with isopropylboronic acid. The reaction typically involves the use of a dehydrating agent such as toluene to facilitate the formation of the dioxaborolane ring . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to enhance efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Comparison with Similar Compounds

2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-propan-2-yl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19BO2/c1-7(2)10-11-8(3,4)9(5,6)12-10/h7H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECCSFDHAVAAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50508223
Record name 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76347-13-2
Record name 4,4,5,5-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50508223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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